CEP-28122

Description

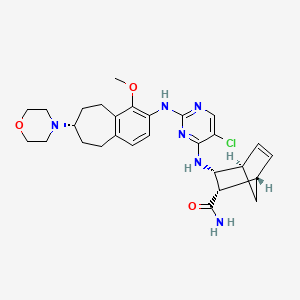

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJAFFLJAJMYLK-CVOKMOJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098750 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-87-8 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CEP-28122: A Technical Guide for Anaplastic Large-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the preclinical evaluation of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), for its application in Anaplastic Large-Cell Lymphoma (ALCL) research. This document synthesizes key quantitative data, detailed experimental methodologies, and critical signaling pathways to support further investigation and development in the field of targeted cancer therapy.

Core Concepts and Mechanism of Action

Anaplastic Large-Cell Lymphoma (ALCL) is a type of T-cell non-Hodgkin lymphoma characterized in a significant subset of cases by chromosomal translocations involving the ALK gene.[1][2] The most common of these is the t(2;5)(p23;q35) translocation, which results in the fusion of the Nucleophosmin (NPM) gene with the ALK gene, creating the oncogenic fusion protein NPM-ALK.[2] The constitutive kinase activity of NPM-ALK is a key driver of oncogenesis in ALK-positive ALCL, activating multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MEK/ERK and JAK/STAT pathways.[3]

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] Its high potency and selectivity for ALK make it a valuable tool for investigating the therapeutic potential of ALK inhibition in ALCL and other ALK-driven malignancies.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in ALCL models.

Table 1: In Vitro Efficacy of this compound in ALCL Cell Lines

| Cell Line | ALK Status | Assay Type | IC50 (nmol/L) | Reference |

| Karpas-299 | NPM-ALK+ | Cellular ALK Phosphorylation | 20-30 | Cheng et al., Mol Cancer Ther, 2012[4] |

| Sup-M2 | NPM-ALK+ | Cellular ALK Phosphorylation | 20-30 | Cheng et al., Mol Cancer Ther, 2012[4] |

| Karpas-299 | NPM-ALK+ | Cell Viability (MTS) | ~25 | Cheng et al., Mol Cancer Ther, 2012[4] |

| Sup-M2 | NPM-ALK+ | Cell Viability (MTS) | ~30 | Cheng et al., Mol Cancer Ther, 2012[4] |

| HuT-102 | ALK- | Cell Viability (MTS) | >3000 | Cheng et al., Mol Cancer Ther, 2012[4] |

| Toledo | ALK- | Cell Viability (MTS) | >3000 | Cheng et al., Mol Cancer Ther, 2012[4] |

Table 2: In Vivo Efficacy of Orally Administered this compound in ALCL Xenograft Models

| Xenograft Model | Treatment Dose (mg/kg, b.i.d.) | Duration | Outcome | Reference |

| Sup-M2 (SCID mice) | 30 | 4 weeks | Complete/near complete tumor regression. | Cheng et al., Mol Cancer Ther, 2012[4] |

| Sup-M2 (SCID mice) | 55 | 4 weeks | Sustained complete tumor regression with no re-emergence >60 days post-treatment. | Cheng et al., Mol Cancer Ther, 2012[4] |

| Sup-M2 (SCID mice) | 100 | 4 weeks | Sustained complete tumor regression with no re-emergence >60 days post-treatment. | Cheng et al., Mol Cancer Ther, 2012[4] |

| Primary Human ALCL (NSG mice) | 100 | 2 weeks | Complete tumor regression in all mice with no re-emergence >60 days post-treatment. | Cheng et al., Mol Cancer Ther, 2012[4][6] |

Table 3: In Vivo Pharmacodynamics of this compound

| Xenograft Model | Single Oral Dose (mg/kg) | Time Post-Dose (hours) | Inhibition of NPM-ALK Phosphorylation | Reference |

| ALCL (SCID mice) | 3 | 12 | ~75-80% | Cheng et al., Mol Cancer Ther, 2012[6] |

| ALCL (SCID mice) | 10 | 6 | Near complete | Cheng et al., Mol Cancer Ther, 2012[6] |

| ALCL (SCID mice) | 10 | 12 | ~75-80% | Cheng et al., Mol Cancer Ther, 2012[6] |

| ALCL (SCID mice) | 30 | >12 | >90% | Cheng et al., Mol Cancer Ther, 2012[4][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The constitutive activation of the ALK fusion protein in ALCL drives tumor cell proliferation and survival through several key downstream signaling pathways. This compound acts by inhibiting the initial phosphorylation of ALK, thereby blocking these downstream signals.

Caption: this compound inhibits the NPM-ALK fusion protein, blocking key downstream pro-survival pathways.

Experimental Workflows

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Caption: Workflow for preclinical evaluation of this compound in ALCL models.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.[4][6]

Cell Viability (MTS) Assay

This protocol is for determining the concentration-dependent effect of this compound on the viability of ALCL cells.

-

Cell Lines:

-

ALK-positive: Karpas-299, Sup-M2

-

ALK-negative: HuT-102, Toledo

-

-

Materials:

-

96-well cell culture plates

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 3 to 3000 nmol/L. Include a vehicle control (DMSO).

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Western Blot for ALK Phosphorylation

This protocol is for assessing the inhibition of NPM-ALK autophosphorylation in ALCL cells by this compound.

-

Cell Lines: Karpas-299, Sup-M2

-

Materials:

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr1604, equivalent to Tyr664 of NPM-ALK), anti-total-ALK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with varying concentrations of this compound for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.

-

In Vivo Xenograft Studies

This protocol outlines the establishment and treatment of ALCL xenografts in immunocompromised mice.

-

Animal Models:

-

Severe combined immunodeficient (SCID) mice

-

NOD-scid IL2Rgamma(null) (NSG) mice for primary human tumors

-

-

Cell Lines/Tissues:

-

Sup-M2 human ALCL cell line

-

Primary human ALK-positive ALCL tumor grafts

-

-

Materials:

-

Matrigel (optional, for cell line xenografts)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation:

-

For cell line xenografts: Subcutaneously inject 5-10 x 10^6 Sup-M2 cells (resuspended in PBS, optionally with Matrigel) into the flank of SCID mice.

-

For primary tumorgrafts: Surgically implant small fragments of primary human ALCL tumor tissue subcutaneously into NSG mice.

-

-

Tumor Growth and Treatment Initiation:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally (e.g., 30, 55, or 100 mg/kg) twice daily (b.i.d.) for the specified duration (e.g., 2-4 weeks).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor animal body weight and general health as indicators of toxicity.

-

-

Pharmacodynamic Analysis:

-

At specified time points after the final dose, euthanize a subset of mice.

-

Excise tumors and prepare lysates for Western blot analysis of phospho-ALK levels as described in Protocol 4.2.

-

-

Clinical Development and Future Directions

As of late 2025, there are no active clinical trials specifically investigating this compound for anaplastic large-cell lymphoma. The preclinical data demonstrated significant anti-tumor activity and a favorable safety profile in animal models.[4] However, the landscape of ALK inhibitors has evolved rapidly, with several second and third-generation inhibitors showing high efficacy in ALK-positive non-small cell lung cancer, which may have influenced the clinical development path of earlier compounds like this compound.[7][8][9]

Future research in ALK-positive ALCL could focus on several key areas:

-

Mechanisms of Resistance: Understanding potential resistance mechanisms to ALK inhibitors in ALCL is crucial. This could involve acquired mutations in the ALK kinase domain or the activation of bypass signaling pathways.[10][11]

-

Combination Therapies: Investigating this compound or other ALK inhibitors in combination with other targeted agents or conventional chemotherapy could offer synergistic effects and overcome potential resistance.

-

Biomarker Development: Identifying biomarkers beyond the ALK fusion protein that predict response or resistance to ALK inhibition would aid in patient stratification and personalized treatment strategies.

This technical guide provides a solid foundation for researchers and drug developers working on targeted therapies for ALK-positive anaplastic large-cell lymphoma. The potent and selective profile of this compound, as demonstrated in these preclinical studies, underscores the therapeutic potential of ALK inhibition in this disease.

References

- 1. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

- 3. The Anaplastic Lymphoma Kinase controls cell shape and growth of Anaplastic Large Cell Lymphoma through Cdc42 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Holistic View of ALK TKI Resistance in ALK-Positive Anaplastic Large Cell Lymphoma [frontiersin.org]

- 11. Anaplastic Large Cell Lymphoma: Molecular Pathogenesis and Treatment [mdpi.com]

Investigating CEP-28122 in Neuroblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in the context of neuroblastoma. This document synthesizes key findings on its mechanism of action, efficacy, and the molecular pathways it targets. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this critical area of pediatric oncology.

Introduction to this compound and its Target: ALK in Neuroblastoma

Neuroblastoma, a common pediatric solid tumor, is characterized by a high degree of clinical and genetic heterogeneity. A significant subset of these tumors harbors activating mutations or amplification of the Anaplastic Lymphoma Kinase (ALK) gene, a receptor tyrosine kinase.[1] Constitutive activation of ALK drives tumor cell proliferation, survival, and migration, making it a prime therapeutic target.[2]

This compound is a small molecule inhibitor designed to selectively target the kinase activity of ALK.[3] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor growth.

Efficacy of this compound in Neuroblastoma Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in ALK-positive neuroblastoma models.

In Vitro Activity

In Vivo Efficacy

In vivo studies using xenograft models have provided compelling evidence of this compound's anti-tumor efficacy. The following table summarizes key findings from a study utilizing the NB-1 human neuroblastoma xenograft model, which harbors an amplified wild-type ALK gene.

| Cell Line | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |

| NB-1 | This compound | 30 mg/kg, twice daily | Oral | 75 | [3] |

| NB-1 | This compound | 55 mg/kg, twice daily | Oral | 90 | [3] |

These results highlight the significant, dose-dependent anti-tumor activity of this compound in an ALK-positive neuroblastoma model, leading to tumor stasis and partial regressions.[3]

Mechanism of Action: Targeting the ALK Signaling Network

This compound exerts its therapeutic effect by inhibiting the constitutive kinase activity of aberrant ALK. This targeted inhibition disrupts the key downstream signaling pathways that are hijacked by cancer cells to promote their growth and survival. The primary signaling cascades affected are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][4]

ALK Signaling Pathways in Neuroblastoma

The following diagram illustrates the central role of ALK in activating these critical downstream pathways.

Caption: ALK signaling network and the inhibitory action of this compound.

Mechanisms of Resistance to ALK Inhibition

A significant challenge in targeted cancer therapy is the development of drug resistance. In the context of ALK inhibitors in neuroblastoma, several resistance mechanisms have been identified:

-

Secondary Mutations in the ALK Kinase Domain: These mutations can prevent the inhibitor from binding effectively.

-

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked ALK signal. A notable example is the activation of the RAS-MAPK pathway through mutations in genes like NRAS or loss of the tumor suppressor NF1.

-

Epigenetic Alterations: Changes in the epigenetic landscape of the tumor cells can lead to altered gene expression programs that promote resistance. The transcription factor BORIS has been implicated in promoting resistance-associated chromatin regulatory interactions.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the efficacy of ALK inhibitors like this compound in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuroblastoma cell lines (e.g., NB-1, SK-N-BE(2), KELLY)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Western Blotting for ALK Phosphorylation and Downstream Signaling

This technique is used to detect and quantify the levels of specific proteins, allowing for the assessment of ALK phosphorylation and the activation status of its downstream effectors.

Materials:

-

Neuroblastoma cell lysates (treated with this compound or vehicle)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat neuroblastoma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein or a loading control like GAPDH.

Caption: Step-by-step workflow for Western blotting.

Conclusion

This compound is a promising, potent, and selective ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-driven neuroblastoma. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways. Understanding the molecular basis of its efficacy and the mechanisms of potential resistance is crucial for its clinical development and for designing effective combination therapies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other ALK inhibitors in the fight against neuroblastoma.

References

- 1. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to CEP-28122: A Comparative Analysis of the Free Base and Mesylate Salt for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This technical guide provides a comprehensive overview of this compound, with a particular focus on the characteristics and applications of its free base versus its mesylate salt form. While direct quantitative comparisons of the physicochemical properties are not extensively available in public literature, this guide synthesizes existing data and provides detailed experimental protocols to aid researchers in their preclinical investigations.

Introduction: this compound and the Significance of Salt Selection

This compound is a diaminopyrimidine derivative that exerts its therapeutic effect by inhibiting ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers. The choice between using a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its solubility, stability, and bioavailability.

While both the free base and salt forms of a compound exhibit comparable biological activity at equivalent molar concentrations, the salt form often possesses more favorable pharmaceutical properties. For weakly basic compounds like this compound, forming a salt, such as a mesylate, can significantly enhance aqueous solubility and dissolution rate, which is often a prerequisite for good oral bioavailability. One vendor notes that the mesylate salt of this compound is presumed to have enhanced water solubility and stability compared to the free base, a common characteristic for mesylate salts of similar compounds.[1] For instance, studies on the weakly basic drug haloperidol have shown that its mesylate salt exhibits significantly higher solubility and dissolution rates in acidic to neutral pH ranges compared to the free base.[2] This principle is a strong motivating factor for the common use of the mesylate salt of this compound in preclinical studies.

Physicochemical and Biological Properties

While specific comparative data for the free base is scarce, the properties of the this compound mesylate salt are better documented.

Table 1: Physicochemical Properties of this compound and its Mesylate Salt

| Property | This compound Free Base | This compound Mesylate Salt | Reference(s) |

| Molecular Formula | C₂₈H₃₅ClN₆O₃ | C₂₉H₃₉ClN₆O₆S | [3] |

| Molecular Weight | 539.07 g/mol | 635.17 g/mol | [3] |

| Appearance | Crystalline solid | White to off-white solid | [4][4] |

| Solubility | Data not available | DMSO: 6.4 mg/mL (10.08 mM) (ultrasonic and warming may be needed) | [3][4] |

| Storage | Store at -20°C | Powder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [4][4] |

Table 2: In Vitro Biological Activity of this compound

| Target/Assay | IC₅₀ / Effect | Cell Lines | Reference(s) |

| Recombinant ALK Kinase Activity | 1.9 nM | N/A (Enzyme-based TRF assay) | [3][4] |

| Flt4 Kinase Activity | 46 nM | N/A | [3] |

| Cellular ALK Tyrosine Phosphorylation | Inhibition | Karpas-299, Sup-M2, NCI-H2228, NCI-H3122, NB-1 | [4] |

| Cell Growth Inhibition | Concentration-dependent | Karpas-299, Sup-M2 | [4] |

| Caspase 3/7 Activation | Concentration-related | Karpas-299, Sup-M2 | [4] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the ALK tyrosine kinase.[5] In cancer cells with activating ALK mutations or translocations (e.g., NPM-ALK in ALCL, EML4-ALK in NSCLC), the kinase is constitutively active, leading to the phosphorylation of downstream signaling proteins that promote cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of ALK, this compound prevents its autophosphorylation and the subsequent activation of key downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and RAS/MEK/ERK pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ALK Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)

This protocol is adapted from generic LanthaScreen® Eu Kinase Binding Assay protocols and is suitable for determining the IC₅₀ of this compound against recombinant ALK.

Materials:

-

Recombinant ALK enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer (ATP-competitive, fluorescently labeled)

-

Kinase Buffer

-

384-well plates

-

Staurosporine (as a control inhibitor)

-

TR-FRET plate reader

Procedure:

-

Tracer Concentration Optimization:

-

Perform a serial dilution of the Kinase Tracer in Kinase Buffer.

-

Prepare a solution of ALK kinase and Eu-anti-Tag antibody in Kinase Buffer.

-

In a 384-well plate, add the kinase/antibody solution to wells containing the tracer dilutions and a control with a known competitor (e.g., staurosporine).

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET reader (excitation ~340 nm, emission at 615 nm and 665 nm).

-

Determine the tracer concentration that gives a robust signal-to-background ratio near its Kd value.

-

-

IC₅₀ Determination:

-

Prepare a serial dilution of this compound (free base or mesylate salt, dissolved in DMSO) and a control inhibitor.

-

In a 384-well plate, add the this compound dilutions.

-

Add a pre-mixed solution of ALK kinase and Eu-anti-Tag antibody to all wells.

-

Add the optimized concentration of Kinase Tracer to all wells to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Read the TR-FRET signal.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

-

Cell Culture of ALK-Positive Cell Lines

Karpas-299 (Human Anaplastic Large Cell Lymphoma):

-

Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine. For slower growth, FBS can be reduced to 10% or 5%.[1][6]

-

Growth Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Maintain cultures between 0.5 - 2 x 10⁶ cells/mL. Split saturated cultures 1:3 every 2-3 days. Cells grow in suspension.[1][6]

-

Doubling Time: Approximately 30 hours.[1]

Sup-M2 (Human Anaplastic Large Cell Lymphoma):

-

Medium: RPMI-1640 supplemented with 20% heat-inactivated FBS.

-

Growth Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Maintain cultures by diluting to a seeding density of 0.3 – 0.5 x 10⁶ cells/mL. Harvest cells at approximately 1.5 x 10⁶ cells/mL. Split ratio of 1:3 to 1:4. Cells grow in suspension.[2]

-

Doubling Time: Approximately 40-50 hours.[2]

Western Blot Analysis of ALK Signaling Pathway Inhibition

Procedure:

-

Cell Treatment and Lysis:

-

Seed Karpas-299 or Sup-M2 cells and allow them to grow to the desired density.

-

Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-Akt, total Akt, p-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Tumor Xenograft Studies

Materials:

-

ALK-positive cancer cells (e.g., Sup-M2)

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel

-

This compound (formulated for oral gavage, e.g., in PEG-400)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest ALK-positive cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 0.5 x 10⁶ cells) into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3, 10, or 30 mg/kg, twice daily) or vehicle control by oral gavage for the duration of the study (e.g., 12-28 days).[4]

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting for p-ALK) to confirm target engagement.

-

Conclusion

This compound is a potent and selective ALK inhibitor with promising preclinical anti-tumor activity. The mesylate salt is the predominantly used form in research, likely due to its anticipated superior solubility and stability compared to the free base, although direct comparative data is limited. The experimental protocols provided in this guide offer a framework for researchers to conduct robust preclinical evaluations of this compound, from in vitro kinase and cellular assays to in vivo efficacy studies. Further investigation into the direct comparison of the physicochemical properties of the free base and mesylate salt would be beneficial for a complete understanding and optimal formulation development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CEP-28122 In Vitro Assays

These application notes provide detailed protocols for in vitro assays to characterize the activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable diaminopyrimidine derivative that acts as a potent and selective inhibitor of ALK.[1] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][3] this compound has demonstrated significant antitumor activity in preclinical models of these ALK-positive cancers.[1][2] These protocols describe in vitro methods to assess the inhibitory activity of this compound on ALK and its downstream signaling pathways, as well as its effects on the viability of cancer cells.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Key downstream effectors of ALK include STAT3, AKT, and ERK1/2.[1] By blocking these pathways, this compound induces cell growth inhibition and apoptosis in ALK-dependent cancer cells.[1]

Caption: this compound inhibits ALK phosphorylation and downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against recombinant ALK and in various ALK-positive cancer cell lines.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Recombinant ALK | Enzyme-based TRF Assay | IC50 | 1.9 ± 0.5 nM | [2][4] |

| Flt4 | Kinase Assay | IC50 | 46 ± 10 nM | [4] |

| Karpas-299 (ALCL) | ALK Phosphorylation | IC50 | 20 nM | [4] |

| Karpas-299 (ALCL) | Cell Growth | IC50 | 3-3000 nM (Concentration-dependent) | [1] |

| Sup-M2 (ALCL) | Cell Growth | IC50 | 3-3000 nM (Concentration-dependent) | [1] |

| NCI-H2228 (NSCLC) | Cell Growth | IC50 | Concentration-dependent | [2] |

| NCI-H3122 (NSCLC) | Cell Growth | IC50 | Concentration-dependent | [2] |

| NB-1 (Neuroblastoma) | Cell Growth | IC50 | Concentration-dependent | [2] |

| SH-SY5Y (Neuroblastoma) | Cell Growth | IC50 | Concentration-dependent | [2] |

| NB-1643 (Neuroblastoma) | Cell Growth | IC50 | Concentration-dependent | [2] |

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant ALK kinase.

Caption: Workflow for the recombinant ALK kinase assay.

Materials:

-

Recombinant ALK enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

384-well assay plates

-

TRF plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

-

Add 2.5 µL of the ALK enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and SA-APC).

-

Incubate the plate in the dark at room temperature to allow for signal development.

-

Read the plate on a TRF plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on ALK phosphorylation in intact cells.

Materials:

-

ALK-positive cells (e.g., Sup-M2, Karpas-299)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-ALK, anti-total-ALK, and appropriate secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Plate ALK-positive cells in appropriate culture vessels and allow them to adhere or recover overnight.

-

Treat the cells with various concentrations of this compound (e.g., 30-1000 nM) for a specified duration (e.g., 2 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ALK as a loading control.

-

Quantify the band intensities and normalize the phospho-ALK signal to the total ALK signal.

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for the cell viability (MTS) assay.

Materials:

-

ALK-positive (e.g., Karpas-299, Sup-M2) and ALK-negative (e.g., Toledo, HuT-102) cells[2]

-

Cell culture medium and supplements

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound (e.g., 3-3000 nM) for 48 hours.[1] Include vehicle-treated (DMSO) and untreated controls.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Caspase 3/7 Activation Assay

This assay measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.

Materials:

-

ALK-positive cells (e.g., Karpas-299, Sup-M2)

-

Cell culture medium and supplements

-

This compound

-

Caspase-Glo® 3/7 Assay System

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[1]

-

Equilibrate the plate and its contents to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Normalize the luminescence signal to the number of cells or a parallel viability assay to determine the specific activation of caspases 3/7.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CEP-28122 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][5] this compound exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, thereby blocking downstream signaling pathways and inducing cytotoxicity and growth inhibition in ALK-positive cancer cells.[3][5] With an IC50 of 1.9 nM for recombinant ALK, this compound is a valuable tool for preclinical cancer research.[2][4][6] While highly selective for ALK, it also shows inhibitory activity against Flt4, and the Tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC at higher concentrations.[4][6]

Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[5] By binding to the ATP-binding pocket of the ALK kinase domain, this compound prevents the autophosphorylation and activation of the receptor. This, in turn, inhibits the phosphorylation of downstream effector proteins, including Stat-3, Akt, and ERK1/2, leading to the suppression of cell proliferation, survival, and induction of apoptosis in cancer cells harboring activated ALK.[2]

Caption: this compound inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays.

| Parameter | Cell Line | Concentration Range | IC50 | Assay Type | Reference |

| ALK Kinase Activity | Recombinant | - | 1.9 nM | TRF Assay | [2][4][5] |

| Flt4 Kinase Activity | Recombinant | - | 46 nM | Kinase Assay | [4][6] |

| Growth Inhibition | Karpas-299 (ALCL) | 3-3000 nM | 20 nM (for p-ALK) | Cell Viability | [2][4][5] |

| Growth Inhibition | Sup-M2 (ALCL) | 3-3000 nM | - | Cell Viability | [2][5] |

| Growth Inhibition | NCI-H2228 (NSCLC) | 3-3000 nM | - | Cell Viability | [5] |

| Growth Inhibition | NCI-H3122 (NSCLC) | 3-3000 nM | - | Cell Viability | [5] |

| Growth Inhibition | NB-1 (Neuroblastoma) | - | - | Cell Viability | [3][5] |

| ALK Phosphorylation Inhibition | Sup-M2 (ALCL) | 30-1000 nM | - | Western Blot | [2] |

Experimental Protocols

References

- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

Application Notes and Protocols: Immunoprecipitation of ALK with CEP-28122 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation of Anaplastic Lymphoma Kinase (ALK) in the context of treatment with CEP-28122, a potent and selective ALK inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating ALK-driven cancers and the efficacy of targeted inhibitors.

Introduction to ALK and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The aberrant ALK activity triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4][5][6]

This compound is a highly potent and selective, orally active inhibitor of ALK.[7] By targeting the ATP-binding pocket of the ALK kinase domain, this compound is designed to block its enzymatic activity, thereby inhibiting the phosphorylation of ALK and its downstream substrates. This inhibition is expected to lead to a reduction in tumor cell proliferation and the induction of apoptosis in ALK-dependent cancer cells. Immunoprecipitation of ALK is a critical technique to study the direct interaction of ALK with its signaling partners and to assess the impact of inhibitors like this compound on its phosphorylation status and protein-protein interactions.

Key Signaling Pathways

The constitutive activation of ALK fusion proteins leads to the activation of several key downstream signaling pathways that are critical for cellular transformation.[2] These include:

-

PI3K-AKT Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.[5]

-

RAS-MAPK Pathway: This pathway is primarily involved in regulating cell proliferation.[5]

-

JAK-STAT Pathway: Activation of this pathway is also linked to cell proliferation and survival.[4]

-

PLCγ Pathway: This pathway can be directly activated by ALK and is involved in modulating intracellular calcium levels and activating protein kinase C (PKC).[5]

Experimental Workflow

A typical workflow for investigating the effect of this compound on ALK involves treating ALK-positive cancer cells with the inhibitor, followed by cell lysis, immunoprecipitation of ALK, and subsequent analysis by Western blotting to detect changes in ALK phosphorylation and its association with downstream signaling molecules.

Data Presentation

The quantitative data from Western blot analysis following immunoprecipitation can be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on ALK Phosphorylation

| Treatment | ALK Protein Level (Normalized to Input) | Phospho-ALK (pY1604) Level (Normalized to Total IP-ALK) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (10 nM) | 0.98 | 0.25 |

| This compound (50 nM) | 0.95 | 0.05 |

| This compound (100 nM) | 0.92 | <0.01 |

Table 2: Effect of this compound on ALK-Associated Signaling Proteins

| Treatment | Co-IP Protein | Protein Level (Normalized to Total IP-ALK) |

| Vehicle Control | p-STAT3 | 1.00 |

| This compound (50 nM) | p-STAT3 | 0.15 |

| Vehicle Control | p-AKT | 1.00 |

| This compound (50 nM) | p-AKT | 0.20 |

| Vehicle Control | p-ERK1/2 | 1.00 |

| This compound (50 nM) | p-ERK1/2 | 0.18 |

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed ALK-positive human cancer cell lines (e.g., H3122 or SU-DHL-1) in appropriate cell culture flasks or plates.

-

Cell Growth: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: When cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 2, 6, or 24 hours).

Protocol 2: Immunoprecipitation of ALK

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.

-

Pre-clearing (Optional but Recommended): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Take a defined amount of total protein (e.g., 500 µg - 1 mg) and adjust the volume with lysis buffer.

-

Add the primary antibody against ALK (e.g., rabbit anti-ALK monoclonal antibody) to the lysate.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer.[9]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.[8]

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

-

Protocol 3: Western Blotting

-

SDS-PAGE:

-

Load the eluted protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

-

Protein Transfer:

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ALK, rabbit anti-STAT3, rabbit anti-p-STAT3, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[11]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.[12]

-

-

Analysis:

-

Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total immunoprecipitated ALK protein.

-

Protocol 4: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.[13]

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.

Mechanism of Action of this compound

The following diagram illustrates the logical relationship of this compound's mechanism of action. By inhibiting ALK, this compound blocks the downstream signaling pathways that are essential for the survival and proliferation of ALK-driven cancer cells.

References

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ALK immunoprecipitation [bio-protocol.org]

- 9. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blotting Technique | Rockland [rockland.com]

- 11. immunoreagents.com [immunoreagents.com]

- 12. bio-rad.com [bio-rad.com]

- 13. 4.8. Cell viability assay [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with CEP-28122 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] Constitutive ALK activity, resulting from chromosomal translocations, gene amplification, or point mutations, is a known oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound has been shown to inhibit ALK's kinase activity, leading to a downstream blockade of critical signaling pathways and subsequently inducing concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[3][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately determining the cytotoxic and anti-proliferative effects of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, all of which are crucial for cell proliferation, survival, and differentiation.[5][6] Inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on ALK signaling.

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay, a luminescence-based assay.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of this compound. The following table summarizes cell lines reported to be sensitive to this compound treatment.

| Cell Line | Cancer Type | ALK Status | Notes |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Shows high sensitivity to this compound.[3] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Demonstrates concentration-dependent growth inhibition.[3] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Exhibits sensitivity to this compound.[3] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Shows significant growth inhibition upon treatment.[3] |

| NB-1 | Neuroblastoma | ALK Amplified | Demonstrates sensitivity due to ALK gene amplification.[3] |

| SH-SY5Y | Neuroblastoma | ALK Mutation | Contains an activating mutation in the ALK receptor.[3] |

It is also recommended to include an ALK-negative cell line (e.g., NCI-H1650 for NSCLC or NB-1691 for neuroblastoma) as a negative control to demonstrate the selectivity of this compound.[3]

Experimental Workflow

The general workflow for assessing cell viability following this compound treatment is outlined below.

Caption: General workflow for this compound cell viability experiments.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested concentration range is 3 nM to 3000 nM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and provides a more sensitive, homogeneous method for determining cell viability.[3][9]

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare 5X serial dilutions of this compound in complete medium from the DMSO stock.

-

Treatment: Add 20 µL of the 5X this compound dilutions or vehicle control to the respective wells to achieve the final desired concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation and Analysis

The results of the cell viability assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Quantitative Data Summary

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.

| Cell Line | This compound IC50 (nM) | Assay Method | Treatment Duration (hours) |

| Sup-M2 | 20 - 30 | Cellular Phosphorylation Assay | Not Specified in Search Result |

| Karpas-299 | 20 - 30 | Cellular Phosphorylation Assay | Not Specified in Search Result |

| NCI-H2228 | Data to be determined | MTT / CellTiter-Glo | 72 |

| NCI-H3122 | Data to be determined | MTT / CellTiter-Glo | 72 |

| NB-1 | Data to be determined | MTT / CellTiter-Glo | 72 |

| SH-SY5Y | Data to be determined | MTT / CellTiter-Glo | 72 |

| ALK-Negative Control | Data to be determined | MTT / CellTiter-Glo | 72 |

Note: The IC50 values for Sup-M2 and Karpas-299 are based on a cellular phosphorylation assay and may differ from those obtained in a cell viability assay.[3] The table should be populated with experimentally determined values.

Data Analysis

-

Background Subtraction: Subtract the average absorbance/luminescence of the media-only wells (blank) from all other readings.

-

Normalization: Express the data as a percentage of the vehicle-treated control cells.

-

% Viability = (Absorbance/Luminescence of treated cells / Absorbance/Luminescence of vehicle control) x 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for assessing the in vitro efficacy of this compound. By utilizing the described methods, researchers can obtain reliable and reproducible data on the dose-dependent effects of this potent ALK inhibitor on the viability of various cancer cell lines. This information is crucial for the continued development and characterization of targeted cancer therapies.

References

- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ijbs.com [ijbs.com]

Flow Cytometry Analysis of Apoptosis Induced by CEP-28122: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] this compound has been shown to induce concentration-dependent growth inhibition and cytotoxicity in cancer cells harboring ALK mutations.[1][3] This apoptotic response is a key mechanism of its anti-tumor activity.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[4][5][6] This application note provides detailed protocols for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, as well as analysis of cleaved caspase-3 activity.

Mechanism of Action: this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the constitutively active ALK tyrosine kinase. This inhibition disrupts downstream pro-survival signaling pathways, primarily the PI3K/Akt/mTOR pathway.[7][8][9] Inhibition of this pathway leads to the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases, such as caspase-3, and subsequent cell death.[10][11][12]

Data Presentation

The following tables summarize the inhibitory and apoptotic effects of this compound on various ALK-positive cancer cell lines.

Table 1: IC50 Values of this compound for Inhibition of Cell Proliferation

| Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20-30 |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20-30 |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated |

| NB-1 | Neuroblastoma | ALK Amplification | Not explicitly stated |

| SH-SY5Y | Neuroblastoma | ALK Activating Mutation | Not explicitly stated |

| NB-1643 | Neuroblastoma | ALK Activating Mutation | Not explicitly stated |

Data compiled from publicly available research.[13]

Table 2: this compound Induced Apoptosis in H2228 NSCLC Cells

| Treatment | Time (hours) | % Apoptotic Cells (TMRM Staining) |

| Control | 24 | ~5% |

| This compound (300 nM) | 24 | ~15% |

| Control | 48 | ~7% |

| This compound (300 nM) | 48 | ~25% |

Data interpreted from graphical representations in scientific literature.[14]

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis in cells treated with this compound.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Cell culture medium

-

ALK-positive cancer cell line of interest

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the saved culture medium.

-

Suspension cells: Collect the cells by centrifugation.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence signals to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Protocol 2: Cleaved Caspase-3 Staining for Flow Cytometry

This protocol specifically detects the active form of caspase-3, a key executioner caspase in apoptosis.[2][10][15][16]

Materials:

-

This compound

-

Anti-active Caspase-3 antibody (conjugated to a fluorochrome)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash Buffer (e.g., PBS with 2% BSA)

-

Flow cytometry tubes

-

Cell culture medium

-

ALK-positive cancer cell line of interest

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1.

-

-

Cell Harvesting and Fixation:

-

Harvest and wash cells as described in Protocol 1.

-

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash the cells once with Wash Buffer.

-

-

Permeabilization and Staining:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

-

Wash the cells once with Wash Buffer.

-

Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with Wash Buffer.

-

Resuspend the cells in 500 µL of Wash Buffer for analysis.

-

Analyze the samples on a flow cytometer.

-

Use an isotype control antibody to set the gate for positive staining.

-

Quantify the percentage of cells positive for active caspase-3.

-

Conclusion